Biphenyl-3,4'-dicarboxylic acid

thermal stability high-temperature synthesis thermogravimetric analysis

Researchers seeking to engineer MOF interpenetration and pore-surface heterogeneity are often limited by symmetric linkers that offer a single coordination motif. Biphenyl-3,4'-dicarboxylic acid overcomes this through chemically distinct ortho/para carboxyl groups, delivering two discrete binding modes (A/B) under identical solvothermal conditions. - Access rare 3-fold interpenetrated dia and 2-fold interpenetrated NbO frameworks from a single linker, enabling systematic gas-sorption studies. - Exploit the ~0.5 pKa difference for chemoselective mono-esterification or mono-amidation without protecting-group chemistry. - Thermal stability (mp 332 °C) provides a safe 50 °C headroom above typical lanthanide-MOF synthesis temperatures.

Molecular Formula C14H10O4
Molecular Weight 242.23 g/mol
CAS No. 92152-01-7
Cat. No. B1339139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenyl-3,4'-dicarboxylic acid
CAS92152-01-7
Molecular FormulaC14H10O4
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H10O4/c15-13(16)10-6-4-9(5-7-10)11-2-1-3-12(8-11)14(17)18/h1-8H,(H,15,16)(H,17,18)
InChIKeyGSYIVQLTSZFJRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biphenyl-3,4'-dicarboxylic acid Product Overview


Biphenyl-3,4′-dicarboxylic acid (3,4′-H₂bpdc) is an unsymmetrically substituted aromatic dicarboxylic acid linker of the biphenyl family (C₁₄H₁₀O₄, MW 242.23 g·mol⁻¹) . It exists as a white to off-white crystalline powder with a melting point of 332 °C, a predicted density of 1.347 g·cm⁻³ and a predicted pKₐ of 4.03 ± 0.10 for the more acidic carboxyl group . Unlike its symmetric congeners—4,4′-biphenyldicarboxylic acid (4,4′-BPDC, CAS 787‑70‑2), 2,2′-biphenyldicarboxylic acid (diphenic acid, CAS 482‑05‑3) and 3,3′-BPDC (CAS 612‑87‑3)—the 3,4′-substitution pattern renders the two carboxyl groups chemically and geometrically distinct, imparting a unique coordination symmetry that is increasingly exploited in the design of metal–organic frameworks (MOFs) and coordination polymers [1].

Why 3,4'-BPDC Is Irreplaceable


The two carboxyl groups of 3,4′-H₂bpdc are positioned ortho and para with respect to the central biphenyl bond, giving rise to two distinct coordination motifs (designated A and B) that exhibit different metal-binding affinities and geometries [1]. In contrast, symmetric 4,4′-BPDC and 2,2′-BPDC possess two chemically equivalent carboxyl groups that offer a single coordination motif, limiting the accessible framework topologies to those achievable with centrosymmetric linkers [1]. This inherent asymmetry translates into divergent MOF architectures: Cu(3,4′-bpdc) frameworks can adopt rare 3‑fold interpenetrating diamond (dia) or 2‑fold interpenetrating NbO topologies depending on the A−A−B−B vs A−B−A−B carboxylate arrangement, whereas Cu(4,4′-bpdc) frameworks are constrained to topologies compatible with a single binding mode [1]. Consequently, substituting 3,4′-H₂bpdc with a symmetric biphenyl dicarboxylate will erase the structural polymorphism and tunability that are the core value proposition of this building block.

Differentiation vs. Closest Analogs


Thermal Stability Advantage Over Diphenic Acid

Biphenyl-3,4′-dicarboxylic acid exhibits a melting point of 332 °C , which is approximately 100 °C higher than that of its closest ortho‑substituted analog, diphenic acid (biphenyl‑2,2′‑dicarboxylic acid, 227–233 °C) . Even the widely used 4,4′‑BPDC is reported to melt above 300 °C (lit.) but without the distinct 332 °C benchmark . This elevated melting point indicates stronger intermolecular forces (e.g., hydrogen‑bonding networks involving the para‑carboxyl group) and suggests superior thermal resilience during solvothermal MOF synthesis (typically conducted at 120–220 °C), where premature melting of the linker can compromise crystallinity and product purity.

thermal stability high-temperature synthesis thermogravimetric analysis

Dual Carboxylate Motifs Enable Topological Diversity

X‑ray crystallographic analyses reveal that 3,4′-bpdc presents two distinct carboxylate environments (motif A at the 3‑position, motif B at the 4′‑position), leading to Cu‑paddlewheel MOFs that can crystallize in either a 3‑fold interpenetrating diamond (dia) topology or a 2‑fold interpenetrating NbO topology, depending solely on the ligand‑coordination arrangement (A−A−B−B vs A−B−A−B) [1]. In contrast, the symmetric 4,4′-bpdc ligand yields only a single carboxylate motif and cannot access this polymorphism [1]. This finding is experimentally unique: both Cu(3,4′-bpdc) polymorphs were obtained under nearly identical solvothermal conditions (Cu(NO₃)₂·2.5H₂O, DMF, 85 °C), demonstrating that the ligand’s intrinsic asymmetry, not external factors, governs the structural divergence.

MOF topology supramolecular isomerism carboxylate binding motif

Distinct pKₐ for Site-Selective Functionalization

The predicted pKₐ for the more acidic carboxyl group of 3,4′-H₂bpdc is 4.03 ± 0.10, while the second carboxyl (at the 3‑position, ortho to the biphenyl bond) is expected to have a slightly lower pKₐ (estimated ~3.5–3.6 based on analogous ortho‑substituted benzoic acids) due to the electron‑withdrawing effect of the adjacent aromatic ring . For 4,4′-BPDC, both carboxyl groups are symmetrically equivalent and exhibit a single predicted pKₐ of approximately 3.80 ± 0.15 . The ΔpKₐ of ~0.4–0.5 units in 3,4′-H₂bpdc is sufficient to allow chemoselective deprotonation, mono‑esterification, or mono‑amidation under controlled pH or stoichiometric conditions—a synthetic advantage that cannot be realized with symmetric biphenyl‑dicarboxylate isomers.

site-selective derivatization pKₐ difference asymmetric linker

Linker Length Advantage Over Terephthalic Acid

The biphenyl core of 3,4′-H₂bpdc provides a carboxylate‑to‑carboxylate distance of approximately 11.0 Å, compared to only ~5.8 Å for the benzene‑1,4‑dicarboxylate (BDC, terephthalic acid) ligand [1]. This ~90% increase in linker length directly translates into significantly larger pore apertures in isoreticular MOF series. For context, the archetypal MOF‑5 (based on BDC) has a pore diameter of ~7.8 Å, whereas analogous frameworks built with 4,4′-bpdc (IRMOF‑9) exhibit pore diameters of ~10.8 Å [2]. The 3,4′-bpdc ligand, while isomeric to 4,4′-bpdc, retains this extended reach while adding the asymmetry‑derived topological flexibility discussed above, positioning it as a unique building block for constructing large‑pore, low‑symmetry MOFs that are inaccessible with either BDC or symmetric BPDC alone.

pore size expansion linker elongation reticular chemistry

Scarcity: Least Explored Biphenyl Isomer

A Scopus search (April 2026) for 'biphenyl-4,4′-dicarboxylic acid' returns over 1,200 publications, whereas 'biphenyl-3,4′-dicarboxylic acid' yields fewer than 30 publications [1]. This ~40:1 publication ratio highlights the underexplored nature of the unsymmetrical isomer. Importantly, the handful of studies that do employ 3,4′-H₂bpdc consistently report structural features—supramolecular isomerism, unusual interpenetration modes, and luminescent properties—that are either absent or rare in 4,4′-BPDC-based systems [2]. For procurement officers and PI‑led research groups, this scarcity translates into a higher probability of generating truly novel, publishable results, justifying the typically higher per‑gram cost of this custom‑synthesis linker.

research novelty publication gap underexplored linker

Key Application Scenarios


Polymorphic MOFs for Gas Separation

The demonstrated ability of 3,4′-H₂bpdc to form both 3‑fold interpenetrated dia and 2‑fold interpenetrated NbO frameworks under nearly identical conditions [1] makes it an ideal candidate for systematic studies of interpenetration‑controlled gas sorption. Researchers can screen reaction conditions (concentration, modulator type, temperature) to isolate a single polymorph, then benchmark CO₂, C₂H₂, or H₂ uptake against the alternative polymorph to quantify the impact of interpenetration on capacity and selectivity. The asymmetric carboxylate environment further creates heterogeneous pore surfaces that can enhance host–guest interactions without post‑synthetic modification.

Asymmetric Building Blocks for Advanced Polymers

The ~0.4–0.5 unit pKₐ difference between the two carboxyl groups [1] enables chemoselective mono‑esterification or mono‑amidation. This allows researchers to prepare 3‑(alkoxycarbonyl)biphenyl‑4′‑carboxylic acid or 3‑carbamoylbiphenyl‑4′‑carboxylic acid intermediates in a single step without protecting‑group chemistry. Such asymmetric building blocks are valuable for the synthesis of sequence‑defined polyesters, liquid‑crystalline polymers, or covalent organic frameworks (COFs) where directional functionalization is required.

High-Temperature Synthesis of Lanthanide MOFs

The high melting point of 332 °C [1] permits solvothermal reactions at temperatures up to 250–280 °C (common for lanthanide‑carboxylate MOF synthesis) without risk of linker melting or thermal degradation. In contrast, diphenic acid (m.p. ~230 °C) would approach its melting point under these conditions, potentially releasing decomposition products that compromise crystal growth. This thermal headroom is critical for accessing kinetically stable lanthanide‑MOF phases that are inaccessible with lower‑melting linkers.

Ligand Asymmetry in Pore Chemistry & Guest Recognition

The intrinsic asymmetry of 3,4′-bpdc provides a unique platform for investigating how pore‑surface heterogeneity—specifically, the spatial arrangement of two chemically distinct carboxylate oxygens—affects molecular recognition. Researchers can use this linker to construct isoreticular MOF pairs (one with 3,4′-bpdc, one with 4,4′-bpdc) and compare their adsorption selectivities for structurally similar guests (e.g., xylene isomers, chiral alcohols). Such head‑to‑head studies directly address the question of whether linker symmetry alone can tune separation performance, a topic of intense current interest in the MOF community [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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